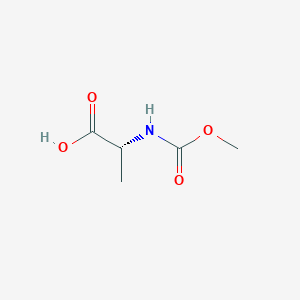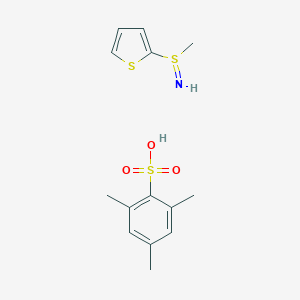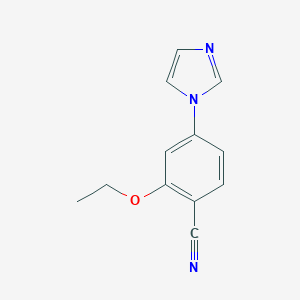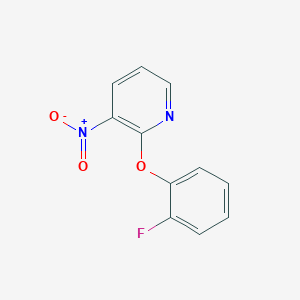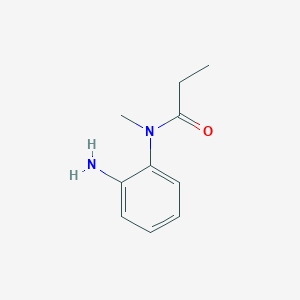
N-(2-aminophenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-(2-amino-1-methyl-2-oxoethyl) benzeneacetamide or N-methyl-2-(2-aminophenyl) propanamide. This compound has been widely studied for its various applications in scientific research, including its potential use as a drug for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-N-methylpropanamide involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the inflammatory response. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its ability to reduce inflammation, pain, and fever, making it a useful tool for studying the inflammatory response. Additionally, its ability to reduce the production of reactive oxygen species makes it a useful tool for studying oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-aminophenyl)-N-methylpropanamide. One direction is to further investigate its potential use as a drug for the treatment of various diseases, including arthritis, fever, and pain. Another direction is to investigate its potential use as a tool for studying the inflammatory response and oxidative stress. Additionally, future studies could investigate the potential toxicity of this compound and its effects on various cell types.
Synthesis Methods
The synthesis of N-(2-aminophenyl)-N-methylpropanamide can be achieved through the reaction of N-methyl-2-(2-bromoethyl) propanamide with 2-aminobenzeneacetamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-(2-aminophenyl)-N-methylpropanamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of diseases such as arthritis, fever, and pain.
properties
CAS RN |
169330-11-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |
InChI Key |
INHBHUYKJITFKQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
synonyms |
Propanamide, N-(2-aminophenyl)-N-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



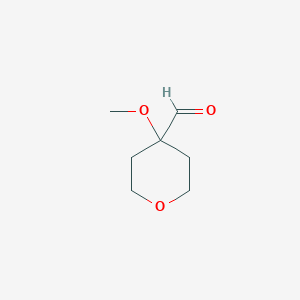
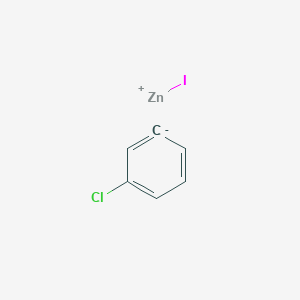


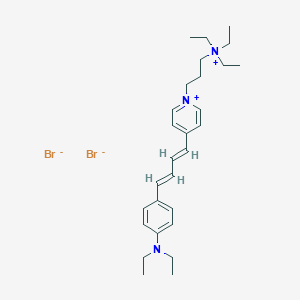
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
